molecular formula C63H98O31 B12310251 8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

Cat. No.: B12310251
M. Wt: 1351.4 g/mol
InChI Key: LSCYXLAZKRSAHE-UHFFFAOYSA-N
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Description

Polygalasaponin XXXV is a triterpenoid saponin compound derived from the plant Polygala fallax. It belongs to the class of glycosides of aglycones of the oleanene type, specifically presenegenin . The molecular formula of Polygalasaponin XXXV is C₆₃H₉₈O₃₁, and it has a molecular weight of 1350.609 g/mol . This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Polygalasaponin XXXV is typically isolated from natural sources, particularly from the roots of Polygala fallax . The extraction process involves several steps, including solvent extraction, chromatographic separation, and purification. The compound can be dissolved in solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol .

Industrial Production Methods: Industrial production of Polygalasaponin XXXV involves large-scale extraction from plant materials. The process includes grinding the plant material, followed by solvent extraction using methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Polygalasaponin XXXV undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can exhibit different biological activities and pharmacological properties .

Comparison with Similar Compounds

Polygalasaponin XXXV is unique among triterpenoid saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:

Properties

Molecular Formula

C63H98O31

Molecular Weight

1351.4 g/mol

IUPAC Name

8a-[4,5-diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

InChI

InChI=1S/C63H98O31/c1-24-46(91-51-42(76)38(72)33(22-83-51)90-53-43(77)39(73)36(70)31(20-64)88-53)41(75)45(79)52(84-24)92-49-48(87-27(4)68)47(86-26(3)67)25(2)85-55(49)94-57(82)62-15-14-58(5,6)18-29(62)28-10-11-34-59(7)19-30(69)50(93-54-44(78)40(74)37(71)32(21-65)89-54)61(9,56(80)81)35(59)12-13-60(34,8)63(28,23-66)17-16-62/h10,24-25,29-55,64-66,69-79H,11-23H2,1-9H3,(H,80,81)

InChI Key

LSCYXLAZKRSAHE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)CO)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C)OC(=O)C)O)O)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)O

Origin of Product

United States

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